1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene
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Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves multiple steps, including the treatment of precursors with specific reagents under controlled conditions. For instance, Xu Liang (2009) described the synthesis of a related compound, 2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, by treating 1-[2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-2,3-epoxypropyl]-1H-1,2,4-triazole with sodium methoxide, indicating the potential synthetic routes that might be applicable to 1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene (Xu Liang, 2009).
Molecular Structure Analysis
The molecular structure and conformational properties of related methoxyphenols and dimethoxybenzenes have been studied using techniques such as gas-phase electron diffraction and quantum chemical calculations. These studies reveal the conformational preferences and structural characteristics of methoxyphenols and dimethoxybenzenes, providing insight into the molecular structure of 1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene (Dorofeeva et al., 2009).
Chemical Reactions and Properties
The reactivity of methoxybenzenes and related compounds can be influenced by substituent effects and the presence of functional groups. Studies on methoxyphenols and dimethoxybenzenes have explored their thermochemical properties, hydrogen bonding capabilities, and reactions under various conditions. These investigations contribute to understanding the chemical reactivity and properties of 1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene (Varfolomeev et al., 2010).
Physical Properties Analysis
The physical properties of compounds similar to 1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene, such as their vapor pressures, vaporization enthalpies, and thermodynamic properties, have been thoroughly investigated. These studies provide valuable data on the physical characteristics of methoxyphenols and dimethoxybenzenes, which are essential for understanding the behavior of 1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene in various environments (Varfolomeev et al., 2010).
Chemical Properties Analysis
The chemical properties of 1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene can be inferred from studies on related compounds, focusing on their reactivity, stability, and interactions with other molecules. The influence of different substituents on the chemical behavior of methoxyphenols and dimethoxybenzenes offers insights into the potential chemical properties of 1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene, including its participation in chemical reactions and its role as a precursor in synthetic chemistry (Varfolomeev et al., 2010).
properties
IUPAC Name |
1-fluoro-4-[3-(2-methoxyphenoxy)propoxy]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17FO3/c1-18-15-5-2-3-6-16(15)20-12-4-11-19-14-9-7-13(17)8-10-14/h2-3,5-10H,4,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMDZYUZMOWLWMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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